molecular formula C9H10ClF2N B1448050 3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride CAS No. 1432681-01-0

3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride

Cat. No.: B1448050
CAS No.: 1432681-01-0
M. Wt: 205.63 g/mol
InChI Key: YZOZNARZOKRFPJ-UHFFFAOYSA-N
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Description

3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride is a fluorinated azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles, and the presence of fluorine atoms in this compound can significantly influence its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride typically involves the fluorination of a precursor azetidine compound. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or alcohols.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Fluorinated ketones and alcohols.

  • Reduction Products: Reduced azetidine derivatives.

  • Substitution Products: Azetidine derivatives with various functional groups.

Scientific Research Applications

3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorination on biological molecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride can be compared with other fluorinated azetidines and similar heterocyclic compounds. Its uniqueness lies in the specific placement of fluorine atoms, which can affect its chemical reactivity and biological activity. Similar compounds include:

  • 3-Fluoro-3-phenylazetidine hydrochloride

  • 3-Fluoro-3-(3-fluorophenyl)azetidine hydrochloride

  • 3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride

These compounds differ in the position of the fluorine atom on the phenyl ring, leading to variations in their properties and applications.

Properties

IUPAC Name

3-fluoro-3-(2-fluorophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOZNARZOKRFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-01-0
Record name 3-fluoro-3-(2-fluorophenyl)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride
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